molecular formula C13H18N2O3 B1437635 3-[(Tert-butylcarbamoyl)amino]-4-methylbenzoic acid CAS No. 1042794-92-2

3-[(Tert-butylcarbamoyl)amino]-4-methylbenzoic acid

Cat. No. B1437635
M. Wt: 250.29 g/mol
InChI Key: XNVRSWHOFQEQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(Tert-butylcarbamoyl)amino]-4-methylbenzoic acid” is a chemical compound with the CAS Number: 1042794-92-2 . It has a molecular weight of 250.3 and its IUPAC name is 3-{[(tert-butylamino)carbonyl]amino}-4-methylbenzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O3/c1-8-5-6-9(11(16)17)7-10(8)14-12(18)15-13(2,3)4/h5-7H,1-4H3,(H,16,17)(H2,14,15,18) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a white crystalline powder.

Scientific Research Applications

Luminescent Material Synthesis

One application involves the synthesis of luminescent terbium inorganic/organic molecular-based hybrids. 3-[(Tert-butylcarbamoyl)amino]-4-methylbenzoic acid derivatives, specifically 4-Tert-butylbenzoic acid (TBBA), have been modified to create a functional molecular bridge TBBA-APMS. This bridge coordinates with terbium ions and is involved in the sol-gel process with matrix precursor tetraethoxysilane, forming a hybrid material with strong luminescence properties due to effective intramolecular energy transfer (Yan & Zhao, 2005).

Ritter Reaction Methodology

The compound plays a role in an efficient and scalable Ritter reaction method for synthesizing t-butyl amides. This application highlights the utility of the compound in facilitating chemical reactions that are important in various fields of organic synthesis (Milne & Baum, 2014).

Safety And Hazards

The safety information for this compound suggests that personal protective equipment/face protection should be worn and adequate ventilation should be ensured . It should not get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided . Dust formation should also be avoided .

properties

IUPAC Name

3-(tert-butylcarbamoylamino)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-8-5-6-9(11(16)17)7-10(8)14-12(18)15-13(2,3)4/h5-7H,1-4H3,(H,16,17)(H2,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVRSWHOFQEQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Tert-butylcarbamoyl)amino]-4-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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